

4-Hydroxy-3-methoxyphenylacetone basic properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-Hydroxy-3-methoxyphenylacetone
Cat. No.:	B134125

[Get Quote](#)

An In-Depth Technical Guide to **4-Hydroxy-3-methoxyphenylacetone**: Properties, Synthesis, and Applications

Introduction

4-Hydroxy-3-methoxyphenylacetone, also known as Guaiacylacetone or Vanillyl Methyl Ketone, is a phenolic compound with the chemical formula $C_{10}H_{12}O_3$.^{[1][2]} This guide provides a comprehensive overview of its fundamental properties, synthesis, analytical methodologies, and its emerging significance in biomedical research, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

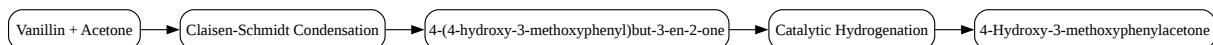
4-Hydroxy-3-methoxyphenylacetone is a versatile organic compound with a range of interesting chemical and physical characteristics.^[3]

Structural and Chemical Identity

Identifier	Value
IUPAC Name	1-(4-hydroxy-3-methoxyphenyl)propan-2-one ^[2]
CAS Number	2503-46-0 ^[1]
Molecular Formula	C ₁₀ H ₁₂ O ₃ ^[1]
Molecular Weight	180.20 g/mol ^[2]
SMILES	CC(=O)CC1=CC(=C(C=C1)O)OC ^[2]
InChI Key	LFVCJQWZGDLHSD-UHFFFAOYSA-N ^[2]

Synonyms: Guaiacylacetone, Vanillyl Methyl Ketone, 2-Propiovanillone, Methyl vanillyl ketone.

[\[1\]](#)


Physicochemical Data

Property	Value
Appearance	White to off-white crystalline solid or clear liquid ^[3]
Boiling Point	126-127 °C at 0.3 mmHg ^[1]
Density	1.163 g/mL at 25 °C ^[1]
Refractive Index	n _{20/D} 1.55 ^[1]
Solubility	Soluble in organic solvents ^[3]

Synthesis of 4-Hydroxy-3-methoxyphenylacetone

The synthesis of **4-Hydroxy-3-methoxyphenylacetone** can be achieved through various methods. A common laboratory-scale synthesis involves the Claisen-Schmidt condensation followed by subsequent reduction and ether cleavage. Below is a representative protocol.

Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **4-Hydroxy-3-methoxyphenylacetone**.

Experimental Protocol

Step 1: Claisen-Schmidt Condensation

- In a round-bottom flask, dissolve vanillin (1 equivalent) in ethanol.
- Add an aqueous solution of sodium hydroxide (2 equivalents) dropwise while stirring in an ice bath.
- To this mixture, add acetone (1.2 equivalents) dropwise, maintaining the temperature below 5°C.
- Allow the reaction to stir at room temperature for 12 hours.
- Acidify the reaction mixture with dilute hydrochloric acid until a yellow precipitate forms.
- Filter the precipitate, wash with cold water, and dry to obtain 4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one.

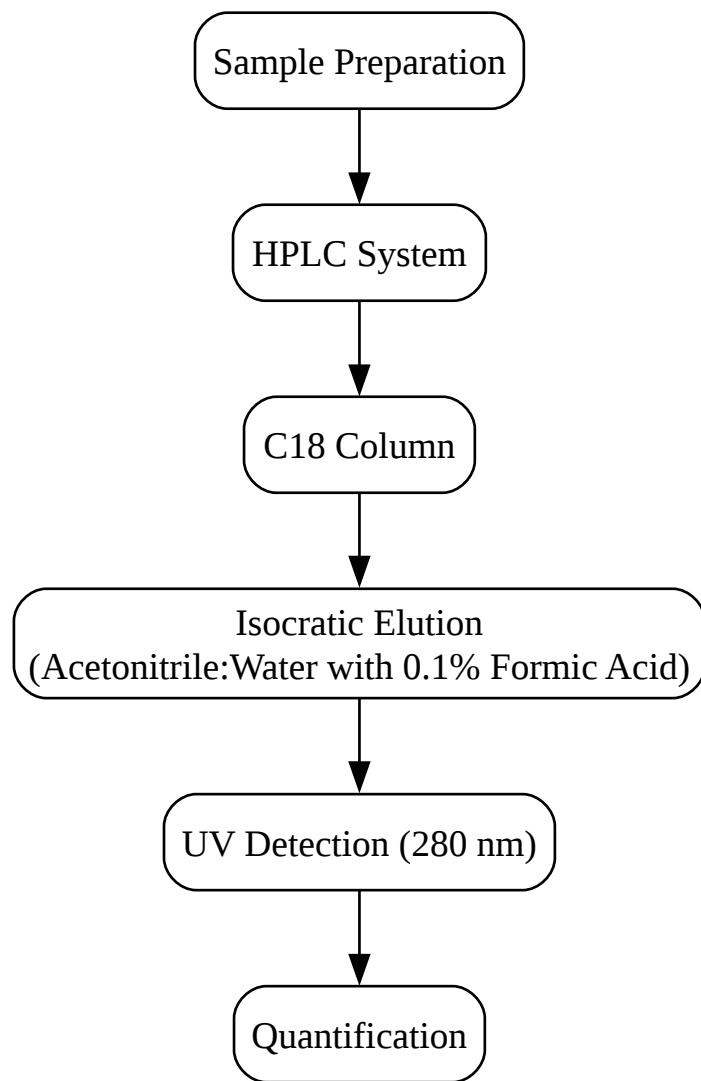
Step 2: Catalytic Hydrogenation

- Dissolve the product from Step 1 in ethanol in a hydrogenation vessel.
- Add a catalytic amount of Palladium on carbon (10% Pd/C).
- Pressurize the vessel with hydrogen gas (typically 50 psi) and stir at room temperature until the reaction is complete (monitored by TLC or GC-MS).
- Filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure.

- The resulting crude product can be purified by column chromatography on silica gel to yield pure **4-Hydroxy-3-methoxyphenylacetone**.

Spectroscopic and Analytical Characterization

Accurate characterization is crucial for confirming the identity and purity of synthesized **4-Hydroxy-3-methoxyphenylacetone**.


Spectroscopic Data

- ^1H NMR (CDCl_3 , 400 MHz): δ 6.85 (d, $J=8.0$ Hz, 1H), 6.70 (d, $J=2.0$ Hz, 1H), 6.67 (dd, $J=8.0$, 2.0 Hz, 1H), 5.60 (s, 1H, -OH), 3.88 (s, 3H, -OCH₃), 3.65 (s, 2H, -CH₂-), 2.15 (s, 3H, -COCH₃).
- ^{13}C NMR (CDCl_3 , 100 MHz): δ 207.5, 146.5, 144.2, 128.9, 121.8, 114.5, 111.8, 55.9, 50.1, 29.3.
- FTIR (KBr, cm^{-1}): 3400 (O-H stretch, phenolic), 3010 (C-H stretch, aromatic), 2940 (C-H stretch, aliphatic), 1710 (C=O stretch, ketone), 1605, 1515 (C=C stretch, aromatic), 1270 (C-O stretch, ether).
- Mass Spectrometry (EI, 70 eV) m/z (%): 180 (M^+ , 40), 137 (100), 109 (15), 94 (20), 77 (10).
[2]

Analytical Methods

3.2.1. High-Performance Liquid Chromatography (HPLC)

A robust HPLC method is essential for purity assessment and quantification.

[Click to download full resolution via product page](#)

Caption: HPLC analysis workflow.

Protocol:

- Mobile Phase: Prepare a mobile phase of acetonitrile and water (e.g., 40:60 v/v) with 0.1% formic acid.
- Column: Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- Flow Rate: Set the flow rate to 1.0 mL/min.
- Detection: Monitor the eluent at 280 nm.

- Sample Preparation: Prepare samples by dissolving in the mobile phase.
- Injection: Inject 10-20 μL of the sample.
- Analysis: Quantify based on a standard calibration curve.

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the identification and quantification of volatile compounds like **4-Hydroxy-3-methoxyphenylacetone**.

Protocol:

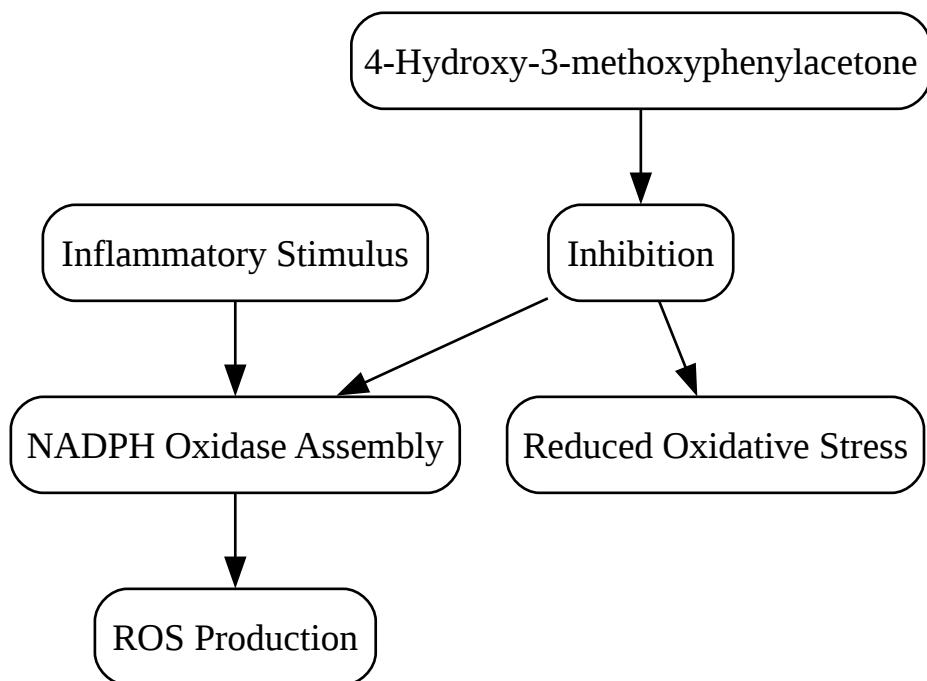
- Column: Use a non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 μm).
- Carrier Gas: Use helium at a constant flow rate.
- Injector Temperature: Set the injector temperature to 250 °C.
- Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
- Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV, scanning from m/z 40 to 450.
- Sample Preparation: Dissolve the sample in a suitable solvent like ethyl acetate.

Biological Activity and Therapeutic Potential

Recent research has highlighted the significant biological activities of **4-Hydroxy-3-methoxyphenylacetone**, positioning it as a compound of interest for drug development.

Anti-Diabetic Activity

4-Hydroxy-3-methoxyphenylacetone has demonstrated notable inhibitory effects on key enzymes involved in carbohydrate metabolism. In one study, it exhibited excellent inhibition against α -glucosidase and α -amylase with IC_{50} values of $3.69 \mu\text{g}\cdot\text{mL}^{-1}$ and $1.07 \mu\text{g}\cdot\text{mL}^{-1}$, respectively.[3]


Neuroprotective Effects

The compound has shown promise in neuroprotection. Studies on its structural analog, apocynin (4'-hydroxy-3'-methoxyacetophenone), have revealed neuroprotective properties in models of cerebral ischemia.^[4] These effects are partly attributed to its antioxidant and anti-inflammatory activities.

Anti-Inflammatory and Antioxidant Activity

The anti-inflammatory properties of **4-Hydroxy-3-methoxyphenylacetone** are linked to its ability to inhibit NADPH oxidase.^[5] By blocking the assembly of the NADPH oxidase complex, it reduces the production of reactive oxygen species (ROS), thereby mitigating oxidative stress and inflammation.^[1]

4.3.1. Mechanism of NADPH Oxidase Inhibition

[Click to download full resolution via product page](#)

Caption: Inhibition of NADPH oxidase by **4-Hydroxy-3-methoxyphenylacetone**.

The inhibition of NADPH oxidase by apocynin, a closely related compound, involves its conversion to a dimer which then interferes with the translocation of the p47phox subunit to the cell membrane, a critical step in the activation of the enzyme complex.^{[2][3]}

Metabolism and Toxicology

Metabolism

Studies in rats have shown that **4-Hydroxy-3-methoxyphenylacetone** is metabolized into three main compounds: 1-(3,4-dihydroxyphenyl)-2-propanone, 1-(3,4-dihydroxyphenyl)-2-propanol, and 1-(4-hydroxy-3-methoxyphenyl)-2-propanol.[6] These metabolites are excreted as sulfate and glucuronide conjugates.[6]

Toxicology and Safety

4-Hydroxy-3-methoxyphenylacetone is classified as an irritant, causing skin, eye, and respiratory irritation.[1] In acute toxicity studies, a derivative of **4-hydroxy-3-methoxyphenylacetone** was found to be safe at doses up to 1,500 µg/kg.[3] However, comprehensive toxicological data, including specific LD₅₀ values, are not extensively reported. Standard laboratory safety precautions, including the use of personal protective equipment, should be observed when handling this compound.

Conclusion

4-Hydroxy-3-methoxyphenylacetone is a multifaceted compound with a growing body of research highlighting its therapeutic potential. Its anti-diabetic, neuroprotective, and anti-inflammatory properties, primarily mediated through the inhibition of NADPH oxidase, make it a compelling candidate for further investigation in drug discovery and development. This guide provides a foundational understanding of its core properties and methodologies to support ongoing and future research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Apocynin: Molecular Aptitudes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Apocynin: Chemical and Biophysical Properties of a NADPH Oxidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. fishersci.com [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- To cite this document: BenchChem. [4-Hydroxy-3-methoxyphenylacetone basic properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b134125#4-hydroxy-3-methoxyphenylacetone-basic-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com